molecular formula C6H12ClF2NO B6607563 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride CAS No. 2839157-95-6

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B6607563
CAS No.: 2839157-95-6
M. Wt: 187.61 g/mol
InChI Key: ZLKMETVVIYQQPI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a fluorinated secondary alcohol featuring a pyrrolidine ring (a five-membered amine heterocycle) and two fluorine atoms on the β-carbon of the ethanol moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy to improve bioavailability in pharmaceutical contexts .

  • Synthesis: Likely involves fluorination of a pyrrolidine-ethanol precursor or nucleophilic substitution of a dihalogenated ethanol derivative with pyrrolidine, followed by salt formation .

Properties

IUPAC Name

2,2-difluoro-1-pyrrolidin-2-ylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5(10)4-2-1-3-9-4;/h4-6,9-10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKMETVVIYQQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Fluorine Atoms Ring Type Functional Group Key Modifications Reference IDs
2,2-Difluoro-1-(pyrrolidin-2-yl)ethan-1-ol HCl C₆H₁₂ClF₂NO 2 Pyrrolidin-2-yl Ethanol Difluoroethyl, HCl salt
2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol HCl C₆H₁₁ClF₃NO 3 Pyrrolidin-2-yl Ethanol Trifluoroethyl, HCl salt
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol HCl C₇H₁₄ClF₂NO 2 Piperidin-3,3-diyl Ethanol Six-membered ring, difluorinated
(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine HCl C₇H₁₄ClF₂NO₂ 2 Oxan-4-yl (THP) Ethanamine Tetrahydropyran ring, amine
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl C₁₂H₁₅ClNO 0 Pyrrolidin-2-yl Ketone Aromatic phenyl, ketone

Impact of Fluorination

  • Electron Withdrawal: Fluorine atoms increase the electrophilicity of adjacent carbons, making the difluoroethanol moiety more reactive in substitution or oxidation reactions compared to non-fluorinated analogs .

Ring Structure and Conformational Effects

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (target compound) has a smaller bond-angle strain than the six-membered piperidine (), favoring distinct puckering geometries that influence protein binding .
  • Tetrahydropyran (THP) : The oxan-4-yl ring in introduces ether oxygen electronegativity, altering hydrogen-bonding capacity compared to nitrogen-containing pyrrolidine .

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